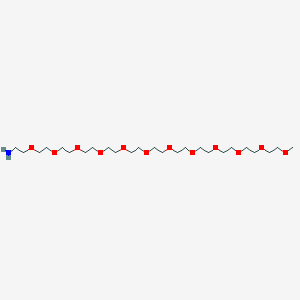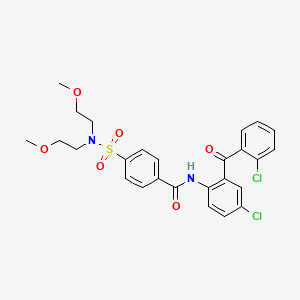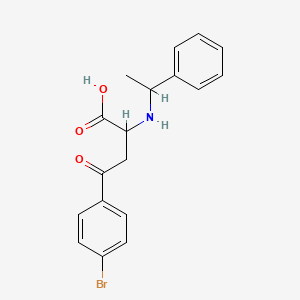
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid is an organic compound characterized by the presence of a bromophenyl group, a ketone group, and an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Grignard reaction with phenylmagnesium bromide to form 4-(4-bromophenyl)phenylmethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(4-bromophenyl)benzophenone.
Amination: The benzophenone derivative is reacted with 1-phenylethylamine under acidic conditions to form the corresponding imine.
Hydrolysis: The imine is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like NaNH2 or thiourea under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
4-(4-chlorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Similar structure but with a chlorine atom instead of bromine.
4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Contains a fluorine atom in place of bromine.
4-(4-methylphenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAINNIDDTZARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
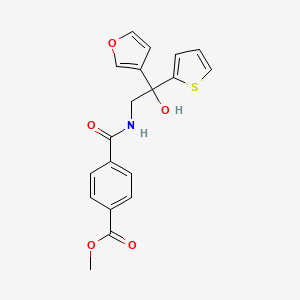
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)
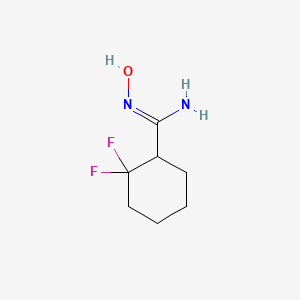
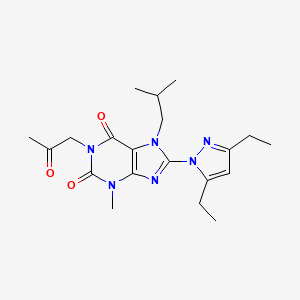
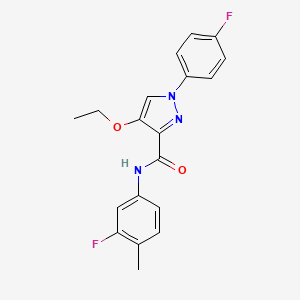
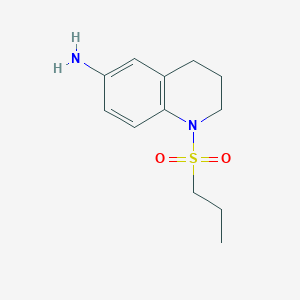
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2876780.png)
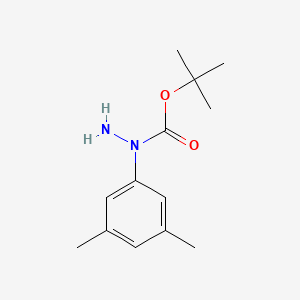
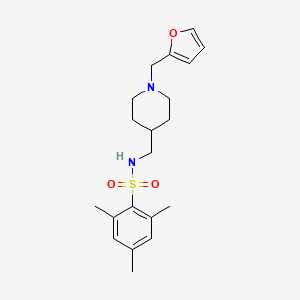
![[(3-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2876785.png)
